molecular formula C19H16N2O4S B2532355 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 681157-67-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2532355
CAS No.: 681157-67-5
M. Wt: 368.41
InChI Key: FPJRTUNZCGUYAI-UHFFFAOYSA-N
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Description

Compounds with a chromeno[4,3-d]thiazol-2-yl moiety are part of a larger class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . These compounds often exhibit a wide range of biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the chromeno and thiazol rings . The exact synthesis process can vary depending on the specific substituents present in the compound.


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactivity of these compounds can depend on the specific substituents present in the molecule. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their solubility, melting point, and stability, can be influenced by the specific substituents present in the molecule .

Scientific Research Applications

Synthesis and Characterization

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives are synthesized through various chemical reactions, exhibiting wide-ranging structural diversity and significant scientific interest. For instance, El-Helw et al. (2019) synthesized a series of chromenones bearing a benzothiazole moiety, which showed notable antitumor activities against several cancer cell lines, demonstrating the therapeutic potential of these compounds El-Helw et al., 2019. Similarly, Vidya Sagar Reddy and Jeong (2016) developed an efficient synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, highlighting the chemical versatility and potential applications of these compounds Reddy & Jeong, 2016.

Biological Activities

Research indicates that compounds in this chemical family exhibit a range of biological activities. Abd-Almonuim et al. (2020) reported on the antioxidant properties of a coumarin substituted heterocyclic compound, demonstrating its potential as a powerful antioxidant Abd-Almonuim et al., 2020. Furthermore, Raj et al. (2009) discovered that certain derivatives exhibit high antifungal and antibacterial activities, suggesting their potential in antimicrobial applications Raj et al., 2009.

Structural and Mechanistic Insights

The structural and mechanistic characteristics of these compounds are also a focal point of scientific research. Bruno et al. (2010) determined the crystal structure of a related compound, providing valuable insights into its molecular geometry and possible interactions Bruno et al., 2010. Additionally, Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the compound's potential relevance in pharmacological contexts Cagide et al., 2015.

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific chemical structure. Some compounds may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

The study of compounds with a chromeno[4,3-d]thiazol-2-yl moiety is an active area of research, with potential applications in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRTUNZCGUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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